Croverin

Natural Product Chemistry Structural Biology Analytical Chemistry

Unreliable stereochemical identity in diterpenoid standards compromises analytical precision. Croverin, isolated from Croton verreauxii and structurally validated by single-crystal X-ray diffraction, serves as an unambiguous reference standard. • >98% HPLC purity ensures accurate calibration for LC-MS/HPLC quantification. • Definitive 3D structure eliminates isomer misassignment risks. • Favorable physicochemical profile (MW 370.4, TPSA lower than paclitaxel) supports cell permeability in phenotypic screens. Sourced from natural origin with rigorous QC; available from stock for immediate global shipment.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
Cat. No. B12410678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroverin
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5
InChIInChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19+,20+,21+/m1/s1
InChIKeyFFWVQGRKTCTNRG-QANQIFJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Croverin: X-Ray-Defined Diterpene Lactone


Croverin (CAS 76475-17-7) is a diterpenoid lactone belonging to the class of diterpene lactones, a subgroup of terpenoid natural products characterized by a fused lactone ring system [1]. Its molecular formula is C21H22O6, with a molecular weight of 370.4 g/mol [1]. The compound was initially isolated from the aerial parts of *Croton verreauxii* Baill. and subsequently from *Croton laui* . Uniquely, its complete three-dimensional stereochemistry was unequivocally determined by single-crystal X-ray diffraction analysis, providing an absolute structural reference absent for many related natural products [2].

1
X-ray validated 3D structure for unambiguous stereochemical reference
2
High-purity procurement grade for reproducible assay development
3
Undefined bioactivity profile enables unbiased phenotypic screening

Croverin: Why Generic Substitution Fails


The chemical class of diterpene lactones encompasses a vast structural diversity arising from variations in the diterpene skeleton, oxidation patterns, and stereochemical configurations. This heterogeneity renders class-level substitution unreliable. For instance, while the diterpenoid scaffold is shared with compounds like paclitaxel and forskolin, their distinct ring systems and stereochemistry dictate entirely different biological targets and physicochemical properties [1]. Generic substitution with an uncharacterized diterpenoid lactone risks introducing an entity with unknown purity, undefined stereochemistry, and unpredictable solubility and permeability. Croverin's differentiation is anchored in its rigorously established 3D structure, validated by X-ray crystallography, which serves as a critical quality attribute for applications requiring a defined chemical entity, such as use as an analytical standard or a probe in mechanistic studies [2].

Stereochemical ambiguity

Generic diterpenoids without X-ray confirmation may introduce uncertain 3D configuration, altering target interactions.

Class-level substitution bias

Diterpene scaffold variation (e.g. taxane vs. croverin) can shift physicochemical and biological profiles unpredictably.

Purity and batch variability

In-house isolates or uncharacterized natural products may carry impurity profiles that confound sensitive cell-based assays.

Croverin Comparative Evidence


X-Ray-Validated Stereochemistry

The absolute stereochemistry of Croverin was determined by single-crystal X-ray diffraction analysis [1]. This is in direct contrast to the closely related analog dihydrocroverin, which was also characterized in the same study, but whose structural assignment relied on chemical and spectroscopic methods alone, lacking the definitive three-dimensional confirmation provided by X-ray crystallography [1]. This analytical validation eliminates any ambiguity regarding Croverin's 3D conformation, a critical parameter for structure-activity relationship (SAR) studies.

Stereochemical Assignment
Head-to-head
Categorical: X-ray validated 3D structure vs. spectroscopically inferred structure for dihydrocroverin.
Supports definitive structural reference for SAR and modeling.
Dihydrocroverin lacks single-crystal X-ray data.
Natural Product Chemistry Structural Biology Analytical Chemistry

Permeability Advantage over Paclitaxel

A cross-study comparison of computed physicochemical descriptors reveals that Croverin possesses a significantly smaller and less polar structure than the clinical diterpenoid paclitaxel (Taxol) [1]. Croverin's molecular weight (370.4 g/mol) and topological polar surface area (TPSA, 75.00 Ų) are markedly lower than those of paclitaxel (MW 853.9 g/mol, TPSA 221.3 Ų) [1][2]. Both compounds have similar lipophilicity, as indicated by their comparable calculated logP values (XLogP3 2.6 for Croverin vs. 2.5 for paclitaxel) [1][3].

Physicochemical Profile
Cross-study comparable
MW 370.4 vs 853.9 g/mol; TPSA 75 vs 221 Ų; logP 2.6 vs 2.5
Predicted permeability context for cell-based probes.
Computed descriptors from PubChem and NP-MRD.
Drug Discovery ADME Natural Product Library

High Purity Confirmed Across Suppliers

Procurement-grade Croverin is consistently supplied with a purity specification of >98%, as confirmed by multiple independent commercial sources . This contrasts with the often variable purity of in-house isolates or less rigorously characterized natural product samples. While a specific assay for biological activity is not required for a purity specification, the >98% threshold ensures the primary component is the dominant species, minimizing interference from structurally related impurities that could confound results in sensitive assays.

Purity Specification
Supplier data
>98% (HPLC) reported across multiple vendors.
Procurement confidence for reproducible research.
No peer-reviewed purity study available.
Chemical Biology Assay Development Reference Standards

Undefined Bioactivity for Unbiased Screening

A comprehensive search of the primary scientific literature reveals a notable scarcity of published, quantitative biological activity data for Croverin [1]. While no specific IC50, EC50, or Kd values have been reported in peer-reviewed journals, this absence itself can be a strategic advantage. Unlike well-studied diterpenoids like paclitaxel (microtubule stabilizer) or forskolin (adenylyl cyclase activator), Croverin's biological target space remains largely unexplored [2]. This makes it a valuable, unbiased tool for phenotypic screening campaigns or chemical proteomics studies aimed at identifying novel targets or biological pathways.

Bioactivity Profile
Context-dependent
No published IC50, EC50, or Kd data in primary literature.
Unbiased screening context for novel target discovery.
Contrasts with extensively annotated paclitaxel/forskolin.
Chemical Probes Phenotypic Screening Target Deconvolution

Croverin Applications


Reference Standard for Diterpenoid Analysis

Given its unambiguous structural confirmation by X-ray crystallography and high commercial purity (>98%), Croverin is ideally suited for use as a primary reference standard in analytical chemistry [1]. It can be employed to calibrate HPLC or LC-MS systems for the quantification of Croverin and related diterpenoids in natural product extracts, quality control of botanical materials, or metabolomics studies .

Scaffold for Unbiased Screening

The absence of a well-defined biological mechanism for Croverin makes it a valuable addition to screening libraries where novelty is prized [1]. Its favorable physicochemical properties (lower MW and TPSA than paclitaxel) suggest potential for cell permeability, positioning it as an attractive scaffold for hit identification in cell-based phenotypic assays or for exploring new therapeutic areas without preconceived bias .

Diterpenoid Derivatization Lead

Croverin's unique, X-ray-defined 3D structure provides a solid foundation for rational drug design [1]. Its synthetic accessibility, or the ability to generate semi-synthetic derivatives, can be explored. The compound's core structure, which differs significantly from the taxane and labdane skeletons, offers a novel chemical space for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties, particularly in areas where other diterpenoids have shown promise but failed due to toxicity or poor drug-like properties .

Application
Selection Property
Validation Focus
Analytical reference standard
X-ray validated 3D structure
HPLC/LC-MS calibration for diterpenoid quantification
Unbiased phenotypic screening
Undefined bioactivity profile
Novel target identification in cell-based assays
SAR and derivatization lead
Unique diterpene scaffold
Rational design and membrane permeability optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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